molecular formula C17H14N2O5S3 B2989338 3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide CAS No. 896334-45-5

3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide

Cat. No. B2989338
M. Wt: 422.49
InChI Key: IMIZBQKBMHJADW-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Polymorph and Salt Characterization

  • Polymorphs and salts of similar nitro-substituted benzamides have been studied for their different packing patterns and hydrogen bonding interactions. These studies are crucial for understanding the structural and chemical properties of such compounds (Khakhlary & Baruah, 2014).

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis and potential applications in the development of new chemical entities (Nowacki & Wojciechowski, 2017).
  • Its derivatives have been used in selective synthesis processes, highlighting its role in producing specific chemical structures with high selectivity (Xiaojian et al., 1998).

Electronic and Sensory Applications

  • Nitro-substituted benzamide compounds have shown promise in electronic applications, such as in molecular electronic devices displaying negative differential resistance (Chen et al., 1999).
  • Similar compounds have been used in the development of fluorescence sensors for biomarker detection, demonstrating the compound's potential in biochemical sensing technologies (Geng et al., 2022).

Corrosion Inhibition

  • Research has been conducted on the use of nitro-substituted benzamide derivatives as corrosion inhibitors, indicating potential applications in material science and engineering (Mishra et al., 2018).

Anion Binding Studies

  • Studies on tren-based amide receptors with nitro functionalized aryl substitutions, including compounds similar to 3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide, have provided insights into anion binding properties and selectivity, which is significant in developing new materials for ion recognition and separation (Ravikumar et al., 2010).

properties

IUPAC Name

3-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S3/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIZBQKBMHJADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide

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